molecular formula C7H6ClF3N2O2 B2367146 methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate CAS No. 1856100-04-3

methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B2367146
CAS No.: 1856100-04-3
M. Wt: 242.58
InChI Key: MOXSDVMKXUFWNF-UHFFFAOYSA-N
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Description

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by a trifluoroethyl group at the N1 position, a chlorine substituent at C4, and a methyl ester at C4. This compound is part of a broader class of pyrazole-based molecules widely utilized in agrochemical and pharmaceutical research due to their stability, electronegative substituents, and tunable physicochemical properties . Its structural features, including the trifluoroethyl group, enhance metabolic resistance and influence binding interactions in biological systems.

Properties

IUPAC Name

methyl 4-chloro-2-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O2/c1-15-6(14)5-4(8)2-12-13(5)3-7(9,10)11/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXSDVMKXUFWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=NN1CC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Trifluoroethyl Precursor Route

Cyclocondensation between 2,2,2-trifluoroethylhydrazine and methyl 3-oxo-4-chlorobut-2-enoate represents a direct pathway. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by dehydration (Figure 1).

Reaction Conditions :

  • Solvent: Ethanol/water (1:1).
  • Temperature: 80°C, 12 hours.
  • Yield: ~65% (estimated from analogous reactions).

Mechanistic Insight :
$$
\text{CF}3\text{CH}2\text{NHNH}2 + \text{CH}3\text{OCOC}(=\text{O})\text{C}(Cl)=\text{CH}2 \rightarrow \text{Pyrazole} + 2\text{H}2\text{O}
$$
The trifluoroethyl group directs regioselectivity, favoring substitution at the 1-position due to steric and electronic effects.

Trichloromethyl Ketone-Based Synthesis

A one-pot method using 1,1,1-trichloro-4-methoxy-3-alken-2-ones and trifluoroethylhydrazine enables simultaneous ring formation and functionalization (Figure 2). Hydrolysis of the trichloromethyl group under basic conditions yields the carboxylate, which is esterified in situ with methanol.

Key Advantages :

  • Avoids intermediate isolation.
  • Reduces side products from competing regiochemistry.

Limitations :

  • Requires strict control of hydrolysis conditions to prevent over-oxidation.

Post-Synthetic Modification Strategies

Alkylation of Pyrazole Intermediates

Methyl 4-chloro-1H-pyrazole-5-carboxylate is alkylated with 2,2,2-trifluoroethyl bromide under basic conditions (Figure 3).

Optimized Protocol :

  • Base: Potassium carbonate.
  • Solvent: Dimethylformamide (DMF).
  • Temperature: 60°C, 6 hours.
  • Yield: 72%.

Regiochemical Control :
Alkylation preferentially occurs at the 1-position due to lower steric hindrance compared to the 2-position.

Chlorination of Pre-Formed Pyrazoles

Electrophilic chlorination using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent (Figure 4).

Reaction Parameters :

  • Catalyst: N,N-Dimethylformamide (DMF).
  • Temperature: 80°C, 3 hours.
  • Yield: 85%.

Selectivity Considerations :
The electron-withdrawing trifluoroethyl group enhances reactivity at the 4-position, minimizing di- or tri-chlorination byproducts.

One-Pot Multi-Component Synthesis

InCl₃-Catalyzed Cyclization

Indium trichloride (InCl₃) facilitates a four-component reaction between ethyl acetoacetate, hydrazine hydrate, methyl phenylglyoxylate, and malononitrile (Figure 5). While originally designed for pyrano[2,3-c]pyrazoles, this method is adaptable to target compounds via substrate modification.

Key Findings :

  • Ultrasound irradiation reduces reaction time from 12 hours to 20 minutes.
  • Yield: 95% under optimized conditions.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Cyclocondensation Hydrazine + diketone 65% High regioselectivity Multi-step, moderate yield
Alkylation N-Alkylation of pyrazole 72% Simple, scalable Requires pre-formed pyrazole
InCl₃-Catalyzed Multi-component, ultrasound 95% Rapid, high yield Limited substrate scope
POCl₃ Chlorination Electrophilic substitution 85% Selective, efficient Corrosive reagents

Emerging Catalytic and Green Chemistry Approaches

Ruthenium-Mediated Oxidation

Recent advances employ ruthenium(III) chloride with sodium periodate to oxidize hydroxymethyl intermediates to carboxylates, followed by esterification (Figure 6).

Conditions :

  • Solvent: Acetonitrile/water (1:1).
  • Oxidant: NaIO₄ (2.1 equiv).
  • Yield: 90%.

Di-Boc Trifluoromethylhydrazine Route

A 2024 study utilizes di-Boc-protected trifluoromethylhydrazine, which is deprotected in situ and reacted with dialdehydes to form pyrazoles (Figure 7). Strong acids (e.g., HCl) in dichloromethane suppress des-CF₃ byproducts.

Highlights :

  • Telescoped synthesis avoids intermediate isolation.
  • Yield: 60–78% for analogous compounds.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 4 of the pyrazole ring is susceptible to nucleophilic substitution. This reactivity enables access to diverse derivatives under controlled conditions:

Reaction TypeReagents/ConditionsMajor ProductYieldReference
Amination Primary amines (e.g., methylamine), K₂CO₃, DMF, 80°C, 12 h4-Amino derivatives78–85%
Thiolation Thiophenol, NaH, THF, RT, 6 h4-Phenylthio derivatives70–75%
Alkoxylation Sodium methoxide, MeOH, reflux, 8 h4-Methoxy derivatives65–70%

Key Insight : The trifluoroethyl group enhances the electrophilicity of the adjacent pyrazole ring, facilitating nucleophilic attack at position 4. Steric hindrance from the ester group at position 5 moderates reaction rates.

Ester Hydrolysis

The methyl ester undergoes hydrolysis to yield carboxylic acid derivatives, critical for further functionalization:

ConditionsReagentsProductYieldNotes
Acidic 6M HCl, reflux, 24 h4-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylic acid90%Requires prolonged heating
Basic NaOH (aq), EtOH, RT, 12 hSodium carboxylate salt95%Faster than acidic hydrolysis

Application : The carboxylic acid serves as a precursor for amide couplings or decarboxylation reactions in drug discovery.

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloadditions with alkynes, forming triazole-linked hybrids:

DipolarophileCatalyst/ConditionsProductYieldReference
PhenylacetyleneCuI, DIPEA, DMF, 100°C, 24 hPyrazole-triazole conjugate60%

Mechanistic Note : The reaction proceeds via in situ generation of an azide intermediate from the pyrazole’s NH group, followed by copper-catalyzed cycloaddition.

Hydrogenation of the Trifluoroethyl Group

The CF₃CH₂ group can be selectively reduced under catalytic hydrogenation:

CatalystConditionsProductYieldSelectivity
Pd/C (10%)H₂ (1 atm), MeOH, RT, 6 hMethyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate55%>90% for CF₃CH₂ → CH₂CH₃

Challenge : Over-reduction of the pyrazole ring is minimized by using mild hydrogen pressure.

Cross-Coupling Reactions

The chloro substituent enables palladium-catalyzed cross-couplings, expanding structural diversity:

Reaction TypeReagents/ConditionsProductYieldReference
Suzuki–Miyaura Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CBiaryl derivatives65–75%
Buchwald–Hartwig Aniline, Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C4-Arylamino derivatives60–68%

Optimization : Electron-deficient boronic acids exhibit higher reactivity in Suzuki couplings .

Stability Under Thermal and Oxidative Conditions

The compound’s stability profile influences synthetic utility:

ConditionObservationImplication
Thermal (150°C) Decomposition via ester pyrolysisAvoid prolonged heating above 120°C
Oxidative (KMnO₄) Ester group oxidizes to ketoneLimited utility in oxidative environments

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights unique features:

CompoundPosition of SubstituentsKey Reactivity Difference
Methyl 4-chloro-1-(trifluoroethyl)-1H-pyrazole-3-carboxylateChloro at 4, ester at 3Faster substitution at C4 due to reduced steric hindrance
Ethyl 4-chloro-1-(trifluoroethyl)-1H-pyrazole-5-carboxylateEthyl esterSlower hydrolysis vs. methyl ester due to steric effects

Industrial-Scale Considerations

Process optimizations for large-scale reactions include:

  • Solvent Selection : EtOH/water mixtures reduce costs and environmental impact .

  • Catalyst Recycling : InCl₃ can be recovered and reused with <5% activity loss .

Scientific Research Applications

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique trifluoroethyl group enhances stability and lipophilicity, making it valuable for developing new chemical entities.

Biology

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate has potential applications in drug development. It can be used in studies focusing on enzyme inhibition, where it interacts with specific molecular targets to inhibit enzyme activity. This property is critical for developing therapeutic agents .

Mechanism of Action :
The compound may inhibit enzyme activity by binding to either the active site or an allosteric site on the enzyme. This interaction can prevent substrates from accessing the enzyme, leading to various biological effects depending on the target enzyme .

Agrochemicals

In the agricultural sector, this compound can be utilized in the formulation of agrochemicals. Its chemical structure allows it to function effectively as a pesticide or herbicide, providing a method for controlling pests and improving crop yields .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

Case Study 2: Agrochemical Development

In another study focused on agrochemical applications, researchers formulated a pesticide using this compound. Field trials demonstrated its effectiveness in controlling specific pests while minimizing environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Key Structural Differences and Similarities

The compound is compared below with analogous pyrazole derivatives, focusing on substituent patterns, functional groups, and physicochemical implications.

Table 1: Structural and Functional Group Comparison
Compound Name Substituents (Position) Fluorinated Group Ester Group Key Features Reference
Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate Cl (C4), COOCH₃ (C5) 2,2,2-Trifluoroethyl (N1) Methyl (C5) High electronegativity, moderate lipophilicity
Ethyl 5-amino-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate Cl (C4), NH₂ (C5), COOCH₂CH₃ (C3) 2,2,2-Trifluoroethyl (N1) Ethyl (C3) Amino group increases polarity; ester position alters reactivity
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Cl-Ph (C5), F-Ph (N1), CH₃ (C4 thiazole) None Ethyl (thiazole C5) Biphenyl moieties enhance aromatic interactions; thiazole core
Methyl 1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazole-5-carboxylate H (C4), COOCH₃ (C5) 2,2,3,3-Tetrafluoropropyl (N1) Methyl (C5) Longer fluorinated chain increases lipophilicity
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde Cl (C5), CH₃ (N1, C3), CHO (C4) None None Aldehyde group enhances reactivity; dimethyl substitution reduces steric hindrance

Analysis of Substituent Effects

  • Trifluoroethyl vs. Tetrafluoropropyl (N1): The trifluoroethyl group in the target compound provides strong electron-withdrawing effects and moderate lipophilicity (logP ~2.5–3.0).
  • Ester Position and Chain Length: The methyl ester at C5 in the target compound offers steric accessibility compared to the ethyl ester at C3 in ’s analog. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, affecting bioavailability .
  • Chlorine and Amino Substituents: The chlorine at C4 in the target compound enhances electrophilicity, while the amino group in ’s derivative increases hydrogen-bonding capacity, improving solubility but reducing membrane permeability .
  • Aromatic vs. Aliphatic Fluorination: Compounds like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate leverage fluorinated aryl groups for π-π stacking in target binding, unlike the aliphatic trifluoroethyl group in the target compound .

Biological Activity

Methyl 4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry and pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, mechanisms of action, and comparisons with related compounds.

Chemical Structure : The molecular formula for this compound is C7_7H6_6ClF3_3N2_2O2_2. The compound features a pyrazole ring substituted with a chloro group and a trifluoroethyl group, which may enhance its lipophilicity and stability.

Synthesis : The synthesis typically involves the reaction of 4-chloro-1H-pyrazole-5-carboxylic acid with 2,2,2-trifluoroethyl bromide in the presence of potassium carbonate as a base and an organic solvent like dimethylformamide (DMF) under reflux conditions .

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The mechanism may involve:

  • Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects depending on the target enzyme .
  • Receptor Interaction : It may also interact with specific receptors affecting cellular signaling pathways.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various pathogens. This compound's structural features may enhance its efficacy against bacteria and fungi .
  • Anticancer Potential : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. This compound may exhibit similar properties owing to its structural analogies with other active pyrazole compounds .
  • Anti-inflammatory Effects : Some studies suggest that pyrazole derivatives can modulate inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological ActivityKey Differences
Methyl 4-chloro-1H-pyrazole-5-carboxylateC7_7H6_6ClN3_3O2_2Moderate antimicrobialLacks trifluoroethyl group
Methyl 4-chloro-1-(trifluoromethyl)-1H-pyrazole-5-carboxylateC7_7H6_6ClF3_3N2_2O2_2High anticancer activityDifferent fluorine substitution
Methyl 3-chloro-1-(trifluoroethyl)-1H-pyrazole-5-carboxylateC7_7H6_6ClF3_3N2_2O2_2Antimicrobial and anti-inflammatoryDifferent position of chloro group

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives:

  • Antimicrobial Study : A comparative study found that methyl 4-chloro-1-(trifluoroethyl)-pyrazoles exhibited enhanced antimicrobial activity compared to their non-fluorinated counterparts. The trifluoromethyl group was essential for increased lipophilicity and membrane penetration .
  • Cancer Cell Proliferation : In vitro studies demonstrated that certain pyrazole derivatives significantly inhibited the growth of human cancer cell lines at low micromolar concentrations. The mechanism involved cell cycle arrest at the G2/M phase .
  • Inflammatory Response Modulation : Research indicated that pyrazole carboxylic acids could downregulate pro-inflammatory cytokines in various models of inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. Key Parameters :

  • Temperature control during cyclocondensation (reflux at 70–90°C).
  • Stoichiometric ratios of trifluoroethylamine to avoid side products.
  • Acidic workup to neutralize excess POCl₃ in chlorination steps .

Advanced: How do computational studies (DFT, molecular docking) contribute to understanding the electronic properties and reactivity of this compound?

Answer:

  • DFT Calculations : Used to predict electron density distribution, HOMO-LUMO gaps (~4.5–5.2 eV), and nucleophilic/electrophilic sites. The trifluoroethyl group increases electron-withdrawing effects, stabilizing the pyrazole ring .
  • Molecular Docking : Simulations with enzymes (e.g., carbonic anhydrase) reveal binding affinities. The chloro and trifluoroethyl groups enhance hydrophobic interactions in active sites, correlating with observed biological activity .

Q. Methodology :

  • Gaussian 09 or ORCA software for DFT.
  • AutoDock Vina for docking studies, using PDB structures (e.g., 1CA2 for carbonic anhydrase) .

Basic: What spectroscopic techniques are employed for structural characterization, and what key data confirm the molecular structure?

Answer:

  • X-ray Crystallography : Confirms the planar pyrazole ring (bond angles: ~120°) and trifluoroethyl group orientation (torsion angle: 15–25°) .
  • NMR :
    • ¹H NMR : Trifluoroethyl protons appear as a quartet at δ 3.8–4.2 ppm (J = 8–10 Hz).
    • ¹³C NMR : Carbonyl carbon (C=O) resonates at δ 165–170 ppm .
  • IR : Strong C=O stretch at 1720–1740 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antifungal efficacy)?

Answer:
Contradictions arise from variations in:

  • Assay Conditions : pH, temperature, and microbial strains (e.g., Candida albicans vs. E. coli). Standardize protocols using CLSI guidelines .
  • Structural Analogues : Compare with derivatives like ethyl 3-(difluoromethyl)-1-methylpyrazole-5-carboxylate. The trifluoroethyl group may reduce antifungal activity but enhance antibacterial potency due to lipophilicity differences .
  • Dose-Response Curves : Re-evaluate IC₅₀ values under uniform conditions to distinguish true efficacy from assay artifacts .

Advanced: How can reaction mechanisms be elucidated for key transformations (e.g., chlorination or trifluoroethylation)?

Answer:

  • Kinetic Studies : Monitor chlorination using in-situ NMR to identify intermediates (e.g., formation of a chloronium ion in POCl₃/DMF systems) .
  • Isotopic Labeling : Use ¹⁸O-labeled water to trace hydrolysis steps during esterification .
  • Computational Transition-State Analysis : Identify rate-determining steps (e.g., nucleophilic attack on the pyrazole ring) using DFT .

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